Hyoscyamine N-Oxide Hydrochloride Hyoscyamine N-Oxide Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17994996
InChI: InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-,18?;/m1./s1
SMILES:
Molecular Formula: C17H24ClNO4
Molecular Weight: 341.8 g/mol

Hyoscyamine N-Oxide Hydrochloride

CAS No.:

Cat. No.: VC17994996

Molecular Formula: C17H24ClNO4

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

Hyoscyamine N-Oxide Hydrochloride -

Specification

Molecular Formula C17H24ClNO4
Molecular Weight 341.8 g/mol
IUPAC Name [(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride
Standard InChI InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-,18?;/m1./s1
Standard InChI Key QTRBWTMEQQSFLO-ZWNAVJECSA-N
Isomeric SMILES C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)[O-].Cl
Canonical SMILES C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl

Introduction

Chemical Identity and Structural Characteristics

Hyoscyamine N-Oxide Hydrochloride is a quaternary ammonium salt derived from the oxidation of hyoscyamine. The parent compound, hyoscyamine, is a bicyclic anticholinergic agent with the molecular formula C17H23NO3\text{C}_{17}\text{H}_{23}\text{NO}_3 and a molecular weight of 289.37 g/mol . The N-oxide modification introduces an oxygen atom to the tertiary amine group of hyoscyamine, increasing its polarity and altering its pharmacokinetic properties .

Key Identifiers

PropertyValueSource
CAS Number200721-88-6
Molecular FormulaC17H23NO4ClH\text{C}_{17}\text{H}_{23}\text{NO}_4\cdot\text{ClH}
Molecular Weight341.83 g/mol
SynonymsBenzeneacetic acid, α-(hydroxymethyl)-, 8-methyl-8-oxido-8-azabicyclo[3.2.1]oct-3-yl ester hydrochloride
InChI KeyWPBPKDJXXIYGOS-UHFFFAOYSA-N

The structure of Hyoscyamine N-Oxide Hydrochloride retains the bicyclic tropane core of hyoscyamine but features an oxidized nitrogen atom and a chloride counterion . This modification enhances its solubility in polar solvents compared to the parent compound .

Synthesis and Manufacturing

The synthesis of Hyoscyamine N-Oxide Hydrochloride involves two primary steps:

  • Oxidation of Hyoscyamine: Hyoscyamine undergoes oxidation at the tertiary amine group using agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), yielding the N-oxide derivative .

  • Salt Formation: The free base of hyoscyamine N-oxide is treated with hydrochloric acid to form the hydrochloride salt, improving its stability and crystallinity .

Industrial-scale production adheres to Good Manufacturing Practices (GMP), with rigorous quality control measures to ensure purity >98% . Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to verify structural integrity .

Physicochemical Properties

Hyoscyamine N-Oxide Hydrochloride exhibits distinct physicochemical characteristics due to its polar N-oxide group:

Experimental Data

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in water, methanol
LogP (Partition Coefficient)Estimated 1.90 (similar to atropine N-oxide)
Optical Rotation[α]D=25°[α]_D = -25° (c = 1, H₂O)

The compound’s increased polarity compared to hyoscyamine (LogP=1.90\text{LogP} = 1.90 vs. 1.761.76) suggests enhanced aqueous solubility, making it suitable for analytical applications .

Pharmacological and Toxicological Profile

Mechanism of Action

As an N-oxide derivative, Hyoscyamine N-Oxide Hydrochloride retains antimuscarinic activity but with altered receptor affinity. It competitively inhibits acetylcholine at muscarinic receptors in the parasympathetic nervous system, though its potency is reduced compared to hyoscyamine .

Toxicity

Hyoscyamine N-Oxide Hydrochloride is classified under the following hazard statements:

  • H301: Toxic if swallowed .

  • H311: Toxic in contact with skin .

  • H331: Toxic if inhaled .

Despite these risks, no significant hepatotoxicity has been reported for related anticholinergics, likely due to low systemic absorption at standard doses .

This compound serves as a critical reference standard in pharmaceutical quality control. Key applications include:

  • HPLC Method Development: Used to validate analytical methods for quantifying impurities in histidine-based APIs .

  • Mass Spectrometry: Fragmentation patterns (m/z=305.16m/z = 305.16) aid in structural elucidation .

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